3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid

Lipophilicity Drug Design ADME Prediction

3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS 1131586-44-1) is a heterocyclic building block belonging to the imidazo[2,1-b]thiazole class, composed of a fused imidazole-thiazole bicyclic core with a carboxylic acid functionality at position 5, an ethyl substituent at position 3, and a methyl group at position 6. It has a molecular formula of C₉H₁₀N₂O₂S, a molecular weight of 210.26 g/mol, and a computed XLogP3-AA of 3, indicating moderate lipophilicity.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
Cat. No. B13304376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCCC1=CSC2=NC(=C(N12)C(=O)O)C
InChIInChI=1S/C9H10N2O2S/c1-3-6-4-14-9-10-5(2)7(8(12)13)11(6)9/h4H,3H2,1-2H3,(H,12,13)
InChIKeyLQKRSQFLKAGMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid – Structural and Physicochemical Baseline for Procurement Evaluation


3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS 1131586-44-1) is a heterocyclic building block belonging to the imidazo[2,1-b]thiazole class, composed of a fused imidazole-thiazole bicyclic core with a carboxylic acid functionality at position 5, an ethyl substituent at position 3, and a methyl group at position 6 [1]. It has a molecular formula of C₉H₁₀N₂O₂S, a molecular weight of 210.26 g/mol, and a computed XLogP3-AA of 3, indicating moderate lipophilicity [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds and other bioactive molecules .

Why 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid Cannot Be Replaced by Common In-Class Analogs


Substituting 3-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid with its closest in-class analog, 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid, is not biophysically neutral: the additional 3-ethyl group raises the computed XLogP3-AA from 2.1 to 3.0 (+0.9 log units) and increases the rotatable bond count from 1 to 2, meaningfully altering lipophilicity-dependent properties such as passive membrane permeability, plasma protein binding, and CYP450 susceptibility [1][2]. Furthermore, the 3-ethyl substituent occupies a vector that is absent in 2,6-dimethyl or 3,6-dimethyl congeners, rendering patent-breaking SAR exploration or scaffold-hopping exercises ineffective if the 3-ethyl pattern is required for target engagement [3]. These physicochemical differences directly impact the compound's utility in fragment-based drug discovery, lead optimization, and structure-activity relationship (SAR) studies where exact substitution geometry and lipophilicity control are critical decision parameters [1].

Quantitative Differentiation Evidence for 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid Versus Closest Analogs


Lipophilicity Advantage: XLogP3-AA = 3.0 vs. 2.1 for the 6-Methyl Des-Ethyl Analog

The target compound exhibits a computed XLogP3-AA of 3.0, compared to 2.1 for 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid, a difference of +0.9 log units [1][2]. This increase in lipophilicity is directly attributable to the 3-ethyl substituent and is expected to enhance passive membrane permeability while remaining within the drug-like space (XLogP < 5) [1].

Lipophilicity Drug Design ADME Prediction

Rotatable Bond Differentiation: 2 vs. 1 for the 6-Methyl Analog

The target compound possesses 2 rotatable bonds (the 3-ethyl group and the carboxylic acid moiety), compared to a single rotatable bond in 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid [1][2]. The additional rotatable bond introduces conformational flexibility that may enhance or diminish target binding affinity depending on the binding pocket topology, providing a distinct SAR handle for medicinal chemistry optimization [3].

Molecular Flexibility Entropic Penalty Lead Optimization

Molecular Weight Differentiation: 210.26 vs. 182.20 g/mol for the 6-Methyl Analog

With a molecular weight of 210.26 g/mol, the target compound is 28.06 g/mol heavier than 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (MW 182.20 g/mol) due to the 3-ethyl substituent [1][2]. This positions the target compound between a pure fragment (MW < 200) and a lead-like molecule (MW 200–350), offering a balance of manageable complexity and sufficient functional group diversity for fragment elaboration [3].

Fragment-Based Drug Discovery Molecular Weight Lead-Like Properties

Carboxylic Acid vs. Ethyl Ester: Hydrolytic Stability and Derivatization Versatility

The target compound is a free carboxylic acid, whereas many commercially dominant imidazo[2,1-b]thiazole building blocks are ethyl esters (e.g., ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, EC50 = 0.0488 nM at the D1A dopamine receptor [1]). While the ester analog demonstrates sub-nanomolar activity in specific assays, the ester functionality is susceptible to in vivo hydrolysis, complicating PK/PD interpretation. The carboxylic acid form avoids this confounding factor and permits direct conjugation to amines, hydrazines, or alcohols without a prior deprotection step, reducing synthetic step count by at least one transformation in library synthesis [2][3].

Functional Group Stability Prodrug Design Synthetic Versatility

Optimal Application Scenarios for 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid Based on Quantitative Differentiation Evidence


Fragment Elaboration in Kinase Inhibitor Lead Optimization

When a fragment hit based on the imidazo[2,1-b]thiazole core requires increased lipophilicity to achieve cellular target engagement, the 3-ethyl substituent of the target compound provides a ΔXLogP3-AA of +0.9 over the baseline 6-methyl analog [1]. This allows medicinal chemists to fine-tune permeability without introducing additional aromatic rings that would inflate molecular weight beyond lead-like limits. The free carboxylic acid enables direct conjugation to hinge-binding motifs commonly found in kinase inhibitors [2].

Parallel Library Synthesis Requiring Direct Carboxylic Acid Input

In high-throughput amide library production, the target compound's free carboxylic acid eliminates the ester hydrolysis step required for ester-based building blocks, reducing the synthetic sequence by one step and avoiding variability in saponification yields (typically 70–95%) [3]. This is particularly advantageous when generating 96-well plate arrays for SAR exploration, where step count reduction directly translates to improved throughput and reproducibility [3].

Conformational SAR Probing via the 3-Ethyl Motif

The additional rotatable bond introduced by the 3-ethyl group (2 total vs. 1 in the 6-methyl analog) provides a conformational degree of freedom that can be exploited to probe binding pocket tolerance in target proteins [2]. This is especially relevant when crystallographic or docking data suggest that the 3-position projects toward a lipophilic sub-pocket that is not accessible with methyl or hydrogen substituents [4].

Scaffold-Hopping Benchmarking in Imidazo[2,1-b]thiazole Patent Landscapes

The unique 3-ethyl-6-methyl substitution pattern distinguishes this compound from the 2,6-dimethyl and 3,6-dimethyl variants commonly claimed in imidazo[2,1-b]thiazole patent literature [4]. For organizations conducting freedom-to-operate analyses or seeking to design around existing composition-of-matter claims, this compound offers a legally distinct substitution vector with quantitatively characterized physicochemical properties [1][4].

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